
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, also known as OTS, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. OTS is a member of the family of cage compounds, which are characterized by their unique structure consisting of a central cavity surrounded by a cage-like framework of silicon and oxygen atoms.
Mecanismo De Acción
The mechanism of action of 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs, proteins, and enzymes. These complexes can then be transported to specific target sites, where they can be released and exert their desired effects.
Biochemical and Physiological Effects
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been shown to have minimal toxicity and is generally considered to be biocompatible. However, its biochemical and physiological effects are still being investigated. In one study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In another study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was shown to enhance the activity of certain enzymes, indicating its potential as a catalyst.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has several advantages for use in lab experiments, including its ease of synthesis, stability, and biocompatibility. However, it also has some limitations, such as its relatively high cost and limited solubility in certain solvents.
Direcciones Futuras
There are several potential future directions for research on 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, including:
1. Further investigation of its anticancer properties and potential as a cancer treatment.
2. Development of novel drug delivery systems using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block.
3. Investigation of its potential as a catalyst for various chemical reactions.
4. Development of new materials using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block, with unique properties such as high thermal stability and mechanical strength.
5. Investigation of its potential as a biosensor for the detection of various molecules, such as proteins and enzymes.
6. Investigation of its potential as a template for the synthesis of novel organic-inorganic hybrid materials.
7. Further investigation of its mechanism of action and interactions with various molecules.
Conclusion
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and biocompatibility make it a promising candidate for drug delivery, catalysis, and materials science. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
Métodos De Síntesis
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane can be synthesized using a variety of methods, including the reaction of tetramethyldisiloxane with ethylene oxide in the presence of a catalyst, or the reaction of tetramethyldisiloxane with ethylene oxide and a silanol catalyst. The resulting product is a colorless liquid that can be purified using distillation or chromatography.
Aplicaciones Científicas De Investigación
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and catalysis. In materials science, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a building block for the synthesis of novel organic-inorganic hybrid materials with unique properties, such as high thermal stability, mechanical strength, and optical transparency. In drug delivery, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been investigated for its ability to encapsulate and deliver drugs to specific target sites, such as cancer cells. In catalysis, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the formation of carbon-carbon bonds.
Propiedades
Número CAS |
18547-30-3 |
|---|---|
Nombre del producto |
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane |
Fórmula molecular |
C16H42O3Si4 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
[dimethyl(3-trimethylsilyloxypropyl)silyl]oxy-dimethyl-(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C16H42O3Si4/c1-20(2,3)17-13-11-15-22(7,8)19-23(9,10)16-12-14-18-21(4,5)6/h11-16H2,1-10H3 |
Clave InChI |
DMXGWDSHFINJOU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
Otros números CAS |
18547-30-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
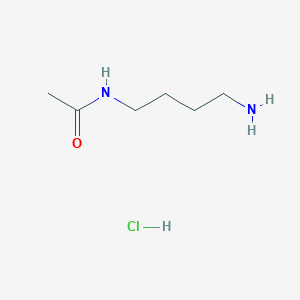
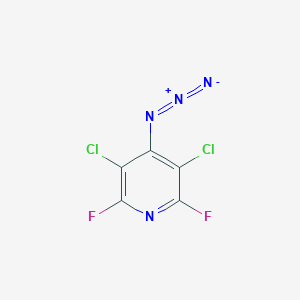

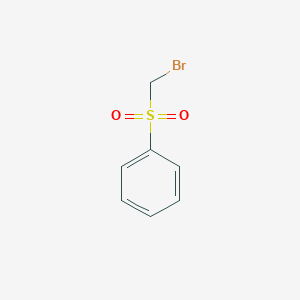
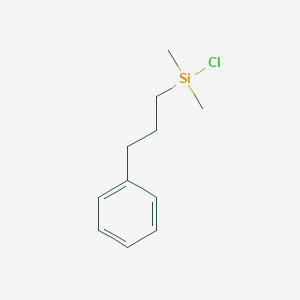
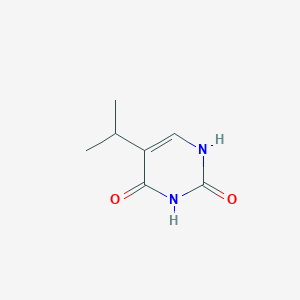

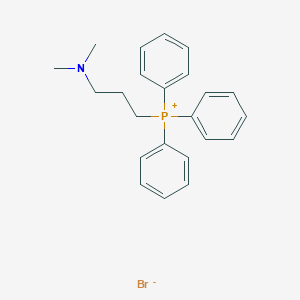
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)